methyl 2-({[3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-5-methylthiophene-3-carboxylate
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Overview
Description
METHYL 2-{[(1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the pyrazolo[3,4-b]pyridine and thiophene moieties, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-b]pyridine core, which can be synthesized through the condensation of an α,β-unsaturated ketone with a 1,3-dicarbonyl compound . The resulting intermediate is then subjected to further functionalization to introduce the isopropyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[(1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methyl groups on the pyrazolo[3,4-b]pyridine core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce the corresponding alcohol .
Scientific Research Applications
METHYL 2-{[(1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.
Mechanism of Action
The mechanism of action of METHYL 2-{[(1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The pyrazolo[3,4-b]pyridine core can bind to specific sites on these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their potential as CDK2 inhibitors.
Indole derivatives: These compounds also feature a heterocyclic core and have diverse biological activities.
Uniqueness
METHYL 2-{[(1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE is unique due to the combination of its pyrazolo[3,4-b]pyridine and thiophene moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H22N4O3S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
methyl 2-[(3,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H22N4O3S/c1-9(2)23-16-15(12(5)22-23)13(7-10(3)20-16)17(24)21-18-14(19(25)26-6)8-11(4)27-18/h7-9H,1-6H3,(H,21,24) |
InChI Key |
NDIGJLISEQRLEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C(C)C)C)C(=O)NC3=C(C=C(S3)C)C(=O)OC |
Origin of Product |
United States |
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